molecular formula C9H12O2 B1303064 4-(Hydroxymethyl)-3,5-dimethylphenol CAS No. 28636-93-3

4-(Hydroxymethyl)-3,5-dimethylphenol

Cat. No.: B1303064
CAS No.: 28636-93-3
M. Wt: 152.19 g/mol
InChI Key: NUFXUDNVOYVQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-3,5-dimethylphenol is an organic compound characterized by a phenolic structure with hydroxymethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol typically involves the hydroxymethylation of 3,5-dimethylphenol. One common method is the reaction of 3,5-dimethylphenol with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the phenol acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenol

    Reduction: 4-(Methyl)-3,5-dimethylphenol

    Substitution: Various alkylated or acylated derivatives of this compound

Scientific Research Applications

4-(Hydroxymethyl)-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)phenol: Lacks the dimethyl groups, resulting in different chemical properties.

    3,5-Dimethylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    4-(Hydroxymethyl)-2,6-dimethylphenol: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

4-(Hydroxymethyl)-3,5-dimethylphenol is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXUDNVOYVQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376213
Record name 4-(Hydroxymethyl)-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28636-93-3
Record name 4-(Hydroxymethyl)-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-3,5-dimethylphenol
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)-3,5-dimethylphenol
Reactant of Route 4
4-(Hydroxymethyl)-3,5-dimethylphenol
Reactant of Route 5
4-(Hydroxymethyl)-3,5-dimethylphenol
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-3,5-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.